Product packaging for 4-(bromomethyl)-4aH-quinolin-2-one(Cat. No.:)

4-(bromomethyl)-4aH-quinolin-2-one

Cat. No.: B12363747
M. Wt: 238.08 g/mol
InChI Key: NDJLTJCNOXFUDE-UHFFFAOYSA-N
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Description

The compound 4-(bromomethyl)-4aH-quinolin-2-one is a significant molecule primarily recognized in the field of organic and medicinal chemistry as a key synthetic intermediate. Its structure, featuring a reactive bromomethyl group attached to the quinolin-2-one core, makes it a versatile reagent for constructing more complex molecules.

Chemical Properties of this compound
Molecular Formula C₁₀H₈BrNO sigmaaldrich.comepa.gov
Molecular Weight 238.08 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
CAS Number 4876-10-2 epa.gov
SMILES String BrCC1=C(C=CC=C2)C2=NC(O)=C1 sigmaaldrich.com
InChI Key BBAHJCUCNVVEQU-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B12363747 4-(bromomethyl)-4aH-quinolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-(bromomethyl)-4aH-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5,8H,6H2

InChI Key

NDJLTJCNOXFUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C=C2CBr)C=C1

Origin of Product

United States

Synthetic Methodologies and Approaches for 4 Bromomethyl 4ah Quinolin 2 One

Historical Perspectives on Quinolinone Synthesis Relevant to Bromomethyl Derivatives

The quinoline (B57606) skeleton is a fundamental structure in numerous natural products and synthetic compounds with diverse physiological activities. nih.govresearchgate.netmdpi.commdpi.com The synthesis of quinolinones, a class of compounds featuring a quinoline ring with a carbonyl group, dates back to the late 19th century. mdpi.com Early methods often involved harsh reaction conditions and resulted in low yields and poor regioselectivity. nih.gov The development of synthetic routes to halogen-containing quinolines has been of particular interest, as the halogen atom can be crucial for the compound's biological activity and serves as a handle for further structural modifications. nih.govresearchgate.net While simple 3-bromoquinolines could be obtained through the bromination of quinoline hydrochlorides, achieving site-selective halogenation of substituted quinolines remained a significant synthetic challenge. nih.gov Over the years, various methods, including photochemical routes and modifications of classical syntheses like the Skraup and Friedländer reactions, were developed to access halo-substituted quinolines, though these often suffered from limitations such as low yields or lengthy synthetic sequences. nih.gov

Classical Preparative Routes to 4-(bromomethyl)-4aH-quinolin-2-one

Traditional methods for preparing this compound have primarily relied on two main strategies: bromination-cyclization of anilide precursors and dehydration-ring formation from bromo-substituted aniline (B41778) derivatives.

Bromination-Cyclization Strategies (e.g., from alpha-acetylacetanilide)

A widely employed classical route involves the bromination of acetoacetanilide (B1666496) in a suitable solvent, such as chloroform (B151607) or glacial acetic acid, to yield bromoacetoacetanilide. google.comgoogle.com This intermediate then undergoes cyclization in the presence of a strong acid, typically concentrated sulfuric acid, to form the desired this compound. google.comgoogle.com

The process begins with the bromination of acetoacetanilide. In one approach, bromine dissolved in chloroform is slowly added to a solution of acetoacetanilide, with the temperature carefully controlled to remain below 30°C. google.com After the addition, the mixture is stirred at 20-30°C for a couple of hours before being gently heated to 60-65°C and held for a short period to complete the reaction. google.com Another method utilizes glacial acetic acid as the solvent for the reaction between acetoacetanilide and bromine to produce bromoacetoacetanilide. google.com

Following the bromination step, the resulting bromoacetoacetanilide is subjected to cyclization. This is typically achieved by slowly adding the intermediate to chilled concentrated sulfuric acid, maintaining the temperature between 10-20°C. google.com The reaction mixture is then held at this temperature for a few hours to facilitate the ring closure. google.comgoogle.com

Dehydration and Ring Formation Approaches (e.g., from 4-bromoacetoacetate aniline)

An alternative classical pathway to this compound starts with 4-bromoacetoacetate aniline. This method involves a dehydration and ring formation reaction catalyzed by a significant amount of concentrated sulfuric acid. guidechem.com While this approach can yield the target compound, it presents several drawbacks. The extensive use of concentrated sulfuric acid leads to equipment corrosion and increases the operational risks. guidechem.com Furthermore, the post-reaction workup generates a large volume of dilute sulfuric acid wastewater, posing environmental concerns. guidechem.com

Advancements in Synthetic Protocols for Enhanced Efficiency and Purity

Process Optimization and Reaction Condition Modulation (e.g., temperature control, solvent selection)

Careful control of reaction parameters has proven crucial in improving the synthesis. In the bromination-cyclization route, precise temperature management during both the bromination and cyclization steps is critical. For instance, in the bromination of acetoacetanilide, maintaining a temperature no higher than 30°C during the addition of bromine and then carefully controlling the subsequent heating profile helps to ensure a more selective reaction. google.com Similarly, during the cyclization in concentrated sulfuric acid, keeping the temperature between 15-20°C after the addition of bromoacetoacetanilide is important for optimal results. google.com

Solvent selection also plays a significant role. The use of ethylene (B1197577) dichloride as a solvent in the bromination step has been explored as part of process optimization. google.com Furthermore, modifications to the workup procedure, such as replacing cooling crystallization with solvent steam application after the bromination reaction, can lead to cost savings and improved yields. google.com Adjusting the pH to 6-7 with an alkali solution during the purification of the crude product can significantly reduce the volume of acidic wastewater generated. google.comguidechem.com

Reduction of Byproduct Formation (e.g., dibromide impurities)

A major challenge in the synthesis of this compound is the formation of impurities, particularly dibrominated byproducts. google.com The formation of these impurities lowers the purity of the final product and complicates the purification process. Optimized bromination reaction conditions are key to minimizing the generation of these dibromide impurities. google.com By carefully controlling the reaction temperature and the addition rate of bromine, the formation of the undesired bis-bromide can be significantly reduced. guidechem.com This leads to an intermediate with higher purity, which in turn contributes to a higher quality final product with an improved yield and reduced production costs, making the process more suitable for large-scale industrial production. google.comguidechem.com

Industrial Scale-Up Considerations and Methodological Adaptations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates significant methodological adaptations to ensure safety, efficiency, and cost-effectiveness. A key challenge in the large-scale synthesis is the management of highly reactive and potentially hazardous reagents, such as bromine.

One patented industrial method for preparing 4-(bromomethyl)quinolin-2(H)-one involves a two-step process starting from α-acetylacetanilide. google.com The first step is the bromination of α-acetylacetanilide in an organic solvent. google.com A critical adaptation for industrial scale is the careful control of the molar ratio of bromine to α-acetylacetanilide, ideally at 1.05:1, and maintaining the reaction temperature between 50-55°C. google.com This precise control is crucial to minimize the formation of dibrominated byproducts, which are difficult to remove and can impact the final product's purity and yield. The choice of an organic solvent is also a key consideration, with its weight being 4 to 8 times that of the starting α-acetylacetanilide. google.com

The subsequent step is a ring-closure reaction using concentrated sulfuric acid. google.com On an industrial scale, managing the exothermic nature of this reaction is paramount. The process involves the slow addition of the acetyl bromide acetanilide (B955) intermediate to sulfuric acid while maintaining a temperature of 10-20°C. google.com After the reaction, the mixture is carefully added to ice water to precipitate the crude product, which is then neutralized. google.com For large-scale operations, efficient heat exchange systems and robust mixing are essential to maintain temperature control and ensure a homogenous reaction mixture.

Purification at an industrial scale often moves away from chromatography, which is common in labs, to more scalable techniques like recrystallization. In the patented method, the crude product is purified by beating it in an alcohol, such as methanol, at 50-55°C to obtain the final, high-purity product. google.com This method is designed to be high-yielding, cost-effective, and suitable for large-scale industrial production. google.com

Table 1: Industrial Synthesis Parameters for 4-(bromomethyl)quinolin-2(H)-one

ParameterValue/ConditionSource
Starting Material α-acetylacetanilide google.com
Reagents Bromine, Sulfuric Acid google.com
Solvent (Bromination) Organic Solvent (4-8 times the weight of starting material) google.com
Molar Ratio (Bromine:α-acetylacetanilide) 1.05:1 google.com
Bromination Temperature 50-55°C google.com
Ring-Closure Temperature 10-20°C google.com
Purification Method Recrystallization from alcohol (e.g., methanol) google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinolin-2-ones, including derivatives like this compound, aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency.

A significant advancement in the green synthesis of quinolin-2(1H)-ones involves the use of water as a solvent at ambient temperature, eliminating the need for organic solvents and a base. acs.org This methodology demonstrates high yields, operational simplicity, and allows for the reuse of the reaction medium. acs.org The products often crystallize directly from the water and can be isolated by simple filtration, avoiding the need for chromatographic purification. acs.org This approach boasts a low E-factor of 1.6, indicating minimal waste generation. researchgate.net

Another green approach utilizes visible light-mediated photocatalysis to synthesize quinolin-2(1H)-ones from quinoline-N-oxides. rsc.org This method is highly atom-economical, requires low catalyst loading, produces high yields, and avoids undesirable by-products, offering a greener alternative to conventional methods. rsc.org The robustness of this photocatalytic method has been demonstrated by its successful scale-up to the gram scale. rsc.org

Furthermore, the development of one-pot syntheses contributes to the greening of quinolinone production. For instance, a clean preparation of quinolin-2-yl substituted ureas has been established in water under mild, toxic reagent-free, base-free, and organic solvent-free conditions. acs.org This process exhibits 100% atom economy, high yields, and allows for the recyclability of the reaction medium for several cycles. acs.org

The twelve principles of green chemistry provide a framework for designing more sustainable chemical syntheses. greenchemistry-toolkit.orgresearchgate.net These include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, and using renewable feedstocks. greenchemistry-toolkit.orgnih.gov For example, in the synthesis of related compounds, traditional and often hazardous reagents like dimethyl sulfate (B86663) have been replaced with greener alternatives like methanol. nih.gov While specific green synthesis routes for this compound are not extensively detailed in the provided search results, the principles and methodologies applied to the broader class of quinolin-2-ones indicate a clear path toward more environmentally benign production of this specific compound.

Table 2: Comparison of Synthetic Approaches for Quinolin-2-ones based on Green Chemistry Metrics

Synthetic ApproachKey Green FeaturesSource
Aqueous Synthesis - Water as solvent- Ambient temperature- No base or organic solvent- Reusable reaction medium- High yields acs.orgresearchgate.net
Photocatalytic Synthesis - Visible light as energy source- High atom economy- Low catalyst loading- No undesirable by-products- Scalable rsc.orgresearchgate.net
One-Pot Synthesis in Water - 100% atom economy- Water as solvent- Mild, toxic reagent-free conditions- Recyclable reaction medium acs.org

Reactivity and Transformational Chemistry of 4 Bromomethyl 4ah Quinolin 2 One

Reactivity of the Bromomethyl Group: Nucleophilic Substitution Reactions

The bromine atom in the bromomethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is central to many of its synthetic applications.

Formation of Amine and Other Derivatives (e.g., 4-(aminomethyl)quinolin-2(1H)-one)

The bromomethyl group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. For instance, reaction with amines leads to the formation of the corresponding 4-(aminomethyl) derivatives. This type of reaction is crucial in the synthesis of various biologically active compounds.

A notable example is the synthesis of 4-(aminomethyl)quinolin-2(1H)-one. This transformation can be achieved by reacting 4-(bromomethyl)-4aH-quinolin-2-one with a suitable source of ammonia (B1221849) or an amine. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

The versatility of this reaction extends to a wide range of nucleophiles beyond simple amines. Reactions with other nucleophiles such as thiols, alkoxides, and cyanides can lead to the formation of a diverse array of derivatives, each with potentially unique chemical and biological properties.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Product
Ammonia (NH₃) 4-(aminomethyl)quinolin-2(1H)-one
Primary Amines (R-NH₂) 4-((alkylamino)methyl)quinolin-2(1H)-one
Secondary Amines (R₂-NH) 4-((dialkylamino)methyl)quinolin-2(1H)-one
Thiols (R-SH) 4-((alkylthio)methyl)quinolin-2(1H)-one
Alkoxides (R-O⁻) 4-((alkoxy)methyl)quinolin-2(1H)-one
Cyanide (CN⁻) 4-(cyanomethyl)quinolin-2(1H)-one

Coupling Reactions and Carbon-Carbon Bond Formation

The bromomethyl group can also participate in various coupling reactions, which are fundamental for forming new carbon-carbon bonds. These reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for this purpose. While these reactions typically involve aryl or vinyl halides, the reactivity of the benzylic bromide in this compound can be harnessed for similar transformations. For instance, in a Suzuki-type coupling, the bromomethyl group could potentially react with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond.

Furthermore, reactions with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can also lead to carbon-carbon bond formation via nucleophilic substitution at the benzylic position. These reactions provide a direct method for introducing alkyl or aryl groups at the 4-methyl position of the quinolin-2-one core.

Applications in Derivatization Reagent Development

The reactivity of the bromomethyl group makes this compound and its derivatives useful as derivatization reagents in analytical chemistry. Derivatization is a technique used to modify an analyte to make it more suitable for analysis, for example, by enhancing its detectability or improving its chromatographic properties.

For instance, a molecule containing a reactive functional group (e.g., a carboxyl, hydroxyl, or amino group) can be reacted with this compound to attach the quinolin-2-one moiety. The quinolin-2-one scaffold often imparts desirable properties, such as fluorescence, which can be exploited for highly sensitive detection in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. 2-hydrazinoquinoline (B107646) has been explored as a derivatization agent for the analysis of carboxylic acids, aldehydes, and ketones using liquid chromatography-mass spectrometry (LC-MS). nih.gov

Reactivity of the Quinolin-2-one Heterocyclic Core

The quinolin-2-one ring system also possesses its own distinct reactivity, which can be exploited for further functionalization of the molecule.

Alkylation and Arylation Reactions on Nitrogen and Oxygen Atoms

The quinolin-2-one core exists in a tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form. This allows for alkylation or arylation to occur on either the nitrogen atom or the oxygen atom, depending on the reaction conditions.

Alkylation of quinolin-2(1H)-one and its derivatives with alkyl halides under basic conditions often yields a mixture of N-alkylated and O-alkylated products. researchgate.net The regioselectivity of this reaction can be influenced by factors such as the nature of the substituent on the quinolin-2-one ring, the alkylating agent, the base, and the solvent used. researchgate.net For instance, alkylation of quinolin-2(1H)-one derivatives with 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF has been shown to produce a mixture of N- and O-alkylated products, with the N-alkylated product being the major one in many cases. researchgate.net

N-arylation of the quinolin-2-one ring can be achieved through methods like the Chan-Lam cross-coupling reaction, which utilizes arylboronic acids in the presence of a copper catalyst. nih.gov This reaction provides a direct route to N-aryl-quinolin-2-ones, which are important scaffolds in medicinal chemistry. nih.gov

Table 2: Regioselectivity in Alkylation of Quinolin-2(1H)-one Derivatives

Substituent at C(6)/C(7) Alkylating Agent Product Distribution Reference
OMe, OBn, Cl 2-bromoacetophenone Mixture of N- and O-alkylation (N-major) researchgate.net
OMe, OBn, Cl Chloroacetone Mixture of N- and O-alkylation (N-major) researchgate.net
Substituent at C(8)
OMe, OBn, Cl 2-bromoacetophenone or Chloroacetone Exclusively O-alkylation researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the quinolin-2-one system is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the heterocyclic ring and any existing substituents on the benzene ring will determine the position of the incoming electrophile.

In quinoline (B57606) itself, electrophilic substitution typically occurs at the 5- and 8-positions of the benzene ring. reddit.comresearchgate.net This is because the pyridine (B92270) ring is electron-deficient and deactivates the positions in its own ring towards electrophilic attack. reddit.com The attack at positions 5 and 8 preserves the aromaticity of the pyridine ring in the intermediate sigma complex. reddit.com For quinolin-2-one, the electron-donating character of the lactam group can influence the regioselectivity, but the general preference for substitution on the benzene ring remains.

For example, the bromination of 2-methylquinolin-4(1H)-ones has been studied, and the position of bromination depends on the nature of the substituent at the C(3) position. nuph.edu.ua This highlights the interplay of different functional groups in directing the outcome of electrophilic substitution reactions on the quinolin-2-one core.

Functionalization at Other Positions of the Quinolinone System

The direct functionalization of the 4-(bromomethyl)-2(1H)-quinolinone molecule at positions other than the bromomethyl group is not extensively documented in readily available scientific literature. However, the fundamental principles of aromatic chemistry allow for predictions regarding its reactivity. The quinolinone scaffold is a bicyclic system containing a benzene ring fused to a pyridinone ring. The reactivity of the benzene portion of the molecule towards electrophilic aromatic substitution is influenced by the existing substituents.

The heterocyclic ring, acting as a whole, generally deactivates the fused benzene ring towards electrophilic attack. Furthermore, electrophilic substitution reactions, such as nitration or halogenation, on the benzene ring would be governed by the directing effects of the substituents. For a typical electrophilic aromatic substitution on a benzene ring, a catalyst, often a Lewis acid like iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, is required to polarize the electrophile. libretexts.orgyoutube.com The reaction proceeds via the attack of the aromatic π-electrons on the electrophile to form a carbocation intermediate, which then loses a proton to restore aromaticity. youtube.com The specific regioselectivity (i.e., the position of substitution) on the quinolinone's benzene ring would be complex, influenced by both the deactivating heterocyclic portion and the specific reaction conditions.

Rearrangement and Cyclization Pathways Involving this compound Precursors

The most significant and industrially relevant cyclization pathway involving a precursor to 4-(bromomethyl)-2(1H)-quinolinone is the intramolecular cyclization of α-bromoacetoacetanilide . This method is a cornerstone for the synthesis of the target compound. guidechem.comgoogle.comgoogle.com

The process begins with the precursor, α-bromoacetoacetanilide, which is treated with a strong dehydrating acid, typically concentrated sulfuric acid. This acid acts as a catalyst, promoting an intramolecular electrophilic substitution reaction (a form of Friedel-Crafts acylation). The enol form of the acetyl group is protonated, generating a reactive acylium-like intermediate which then attacks the electron-rich aniline (B41778) ring at the ortho position. Subsequent dehydration leads to the formation of the stable, fused quinolinone ring system. guidechem.comgoogle.com This reaction must be carefully controlled to prevent side reactions and ensure a high yield of the desired product.

Detailed findings from patent literature outline specific conditions for this crucial cyclization step.

PrecursorReagent/CatalystSolventTemperature (°C)Reaction TimeOutcomeSource
α-BromoacetoacetanilideConcentrated Sulfuric AcidNone (H₂SO₄ is the medium)10 - 20~3 hoursFormation of 4-(bromomethyl)-2(1H)-quinolinone google.com
Acetoacetanilide (B1666496)Bromine, then Conc. H₂SO₄Chloroform (B151607) (for bromination)≤ 30 (bromination), 25-30 (cyclization)2-3 hours (each step)Two-step synthesis of 4-(bromomethyl)-2(1H)-quinolinone google.com

Catalyst-Mediated Transformations of this compound

While specific catalyst-mediated reactions starting directly with 4-(bromomethyl)-2(1H)-quinolinone are not widely reported, its structure contains a highly reactive benzylic bromide. This functional group is an excellent electrophile, making the compound an ideal substrate for various catalyst-mediated transformations, most notably those involving nucleophilic substitution facilitated by Phase-Transfer Catalysis (PTC).

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase). numberanalytics.comprinceton.edu A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. princeton.eduacs.org

For 4-(bromomethyl)-2(1H)-quinolinone, which is soluble in organic solvents, PTC would be highly effective for reactions with water-soluble nucleophiles. The catalyst, such as tetrabutylammonium bromide (TBAB) , would shuttle the nucleophile (e.g., cyanide, hydroxide, alkoxides) into the organic phase to react with the bromomethyl group, leading to a variety of functionalized derivatives. This method offers advantages like the use of inexpensive inorganic bases, milder reaction conditions, and simplified work-up procedures. princeton.edu

ComponentExampleRole in the System
Organic Substrate4-(bromomethyl)-2(1H)-quinolinoneElectrophile in the organic phase
NucleophileSodium Cyanide (NaCN)Reactant in the aqueous phase
Phase-Transfer CatalystTetrabutylammonium Bromide (TBAB)Transports the nucleophile (CN⁻) into the organic phase
Organic SolventTolueneDissolves the organic substrate
Aqueous SolventWaterDissolves the inorganic nucleophile

Furthermore, the quinolinone scaffold itself can be made amenable to other powerful catalyst-mediated reactions like the Suzuki-Miyaura cross-coupling . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. yonedalabs.comlibretexts.org While the bromomethyl group is not a standard participant in this coupling, a halogen (e.g., Br or Cl) could be introduced onto the benzene ring of the quinolinone system in a separate step. This halo-substituted derivative could then undergo a Suzuki coupling to introduce new aryl or alkyl groups, demonstrating the synthetic versatility of the core structure. The general mechanism involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comyoutube.com The use of specialized phosphine (B1218219) ligands is often crucial for the efficiency of these catalysts, especially with heterocyclic substrates. organic-chemistry.org

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Bromomethyl 4ah Quinolin 2 One and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For 4-(bromomethyl)-4aH-quinolin-2-one, the spectrum would exhibit characteristic signals for the aromatic protons of the quinolinone core, the vinylic proton, and the methylene (B1212753) protons of the bromomethyl group.

Based on data from related compounds like 4-methylquinolin-2(1H)-one and 4-(hydroxymethyl)quinolin-2(1H)-one, the expected chemical shifts can be predicted. rsc.org The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their position on the benzene (B151609) ring. The vinylic proton at the C3 position is expected to be a singlet around δ 6.5-7.0 ppm. The methylene protons (CH₂) adjacent to the bromine atom would be shifted downfield due to the electronegativity of the halogen, likely appearing as a singlet around δ 4.5-5.0 ppm. The broad singlet for the N-H proton of the lactam ring is expected at a significantly downfield position, often above δ 11.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.0Multiplet (m)
Vinylic-H (C3-H)6.5 - 7.0Singlet (s)
Methylene-H (CH₂Br)4.5 - 5.0Singlet (s)
Amide-H (N-H)> 11.0Broad Singlet (br s)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the quinolin-2-one ring is the most deshielded, appearing far downfield, typically in the range of δ 160-165 ppm. rsc.org

The aromatic and vinylic carbons would resonate between δ 115-150 ppm. The carbon of the methylene group (CH₂Br) would be found in the upfield region, with its chemical shift influenced by the attached bromine atom, likely around δ 30-35 ppm. Comparative data from similar quinolin-2-one structures aids in the precise assignment of these signals. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C2)160 - 165
Aromatic/Vinylic Carbons115 - 150
CH₂Br30 - 35

For complex molecules, one-dimensional NMR spectra can have overlapping signals. Advanced two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities. ipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals correlations between protons and carbons over two or three bonds. ipb.pt These experiments would be crucial for the definitive assignment of all proton and carbon signals in this compound, confirming the connectivity of the bromomethyl group to the C4 position of the quinolinone ring. researchgate.net

Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, is another powerful tool. mdpi.com While not routinely used for simple structural elucidation, it is invaluable for studying reaction mechanisms or as an aid in assigning complex spectra, particularly for nitrogen-containing heterocycles. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound. compoundchem.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3200 - 3400 (broad)
C=O (Amide)Stretch1650 - 1680 (strong)
C=C (Aromatic)Stretch1450 - 1600
C-BrStretch< 700

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like quinolinone derivatives.

For this compound (C₁₀H₈BrNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. rsc.org The monoisotopic mass is calculated to be 236.9789 g/mol . epa.govnih.gov In ESI-MS, the compound would likely be observed as the protonated molecule, [M+H]⁺, at m/z 237.9867 and 239.9847, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ion. nih.gov Likely fragmentation patterns for this compound would include the loss of a bromine radical (•Br), the loss of HBr, or the cleavage of the entire bromomethyl group (•CH₂Br), providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While the techniques above characterize the molecule in solution or the gas phase, X-ray crystallography provides the definitive solid-state structure. nih.gov This method determines the precise three-dimensional arrangement of atoms in a crystal, yielding accurate bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure for this compound is not detailed in the provided search results, analysis of related quinolin-2-one derivatives demonstrates the power of this technique. researchgate.nethelsinki.fi X-ray crystallography on a suitable crystal of the title compound or a derivative would unambiguously confirm the planarity of the quinolinone ring system, the geometry at the C4 position, and the conformation of the bromomethyl substituent. nih.gov It would also reveal details about crystal packing, such as hydrogen bonding involving the amide N-H and C=O groups, which are crucial for understanding the solid-state properties of the material. helsinki.fi

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the molecular and electronic structures, spectroscopic properties, and reactivity of chemical compounds. For this compound and its derivatives, computational methods, particularly those rooted in quantum mechanics, offer a means to understand their behavior at a molecular level. This section delves into the application of these computational techniques.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the geometric and electronic properties of molecular systems, including quinoline (B57606) derivatives. nih.gov This approach is favored for its balance of computational cost and accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For quinoline derivatives, methods like B3LYP with a basis set such as 6-311++G(d,p) have been successfully used to predict molecular geometries that show good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Beyond geometry optimization, DFT provides a wealth of information about the electronic structure. Key electronic properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Electron Density Distribution: This reveals the regions of a molecule that are electron-rich or electron-poor, which is fundamental to understanding its reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps in identifying sites for electrophilic and nucleophilic attack.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar heterocyclic compounds.

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.7eV
Dipole Moment3.2Debye

This table is illustrative and contains hypothetical data.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers valuable tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational methods. mdpi.comualberta.ca DFT calculations can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts often below 0.20 ppm. mdpi.com

A hypothetical comparison of experimental and DFT-predicted ¹H NMR chemical shifts for selected protons of this compound is shown in the table below.

ProtonExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
H at C36.456.50
H's of CH₂Br4.604.65
H at C57.807.85
H at C87.307.35

This table is illustrative and contains hypothetical data.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov The analysis of these vibrational modes can confirm the presence of key structural features, such as C=O and C-Br stretching, and the vibrations of the quinoline ring system. nih.govscirp.org

A table of selected predicted vibrational frequencies for this compound is provided below as an example.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch1660
C=C stretch (aromatic)1610
C-N stretch1350
CH₂ bend1420
C-Br stretch680

This table is illustrative and contains hypothetical data.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the energy profile of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

For a molecule like this compound, a potential reaction of interest is the nucleophilic substitution at the bromomethyl group. DFT calculations can be used to model the reaction pathway. The process involves:

Locating Stationary Points: The geometries of the reactants (e.g., this compound and a nucleophile) and the product (the substituted quinolinone) are optimized.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed on all stationary points. A true minimum (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

Role of 4 Bromomethyl 4ah Quinolin 2 One As a Molecular Scaffold in Chemical Research

Utilization in the Synthesis of Complex Organic Molecules

The chemical architecture of 4-(bromomethyl)-4aH-quinolin-2-one, featuring a reactive benzylic bromide, renders it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of more complex molecular structures. One of the prime examples of its utility is as a key intermediate in the synthesis of Rebamipide, a gastroprotective agent used for its ability to offer mucosal protection and aid in the treatment of gastritis and gastroduodenal ulcers. google.comacs.org The synthesis involves using this compound as a building block, which is subsequently modified to achieve the final complex drug molecule.

The synthesis of this key intermediate itself can be achieved through methods such as the ring-closure reaction of acetyl bromide acetanilide (B955) in sulfuric acid. google.com Once obtained, the bromomethyl group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to append new side chains and build molecular complexity. For instance, it is used in the preparation of coumarins and 1-aza coumarins, which are known to possess anti-microbial, anti-inflammatory, and analgesic activities. acs.org Furthermore, it serves as a precursor for creating 4-(aminomethyl)quinolin-2(1H)-one derivatives, which have been investigated for their potential as anti-cancer agents. The straightforward substitution of the bromine atom allows for the systematic construction of larger, more elaborate molecules, making it a cornerstone in multi-step organic synthesis. nih.gov

Design and Synthesis of Quinolone-Based Molecular Probes and Ligands

The quinolone scaffold is a recognized pharmacophore that interacts with various biological targets. The ability to easily derivatize this compound allows for the rational design and synthesis of specialized molecular probes and high-affinity ligands for studying these targets. By attaching fluorescent tags, biotin (B1667282) labels, or other reporter groups to the scaffold via the bromomethyl handle, researchers can create tools to visualize and investigate biological processes.

Quinolone derivatives have been developed as high-affinity antagonists for various receptors. For example, a series of (quinolin-2-ylmethoxy)phenyl-containing compounds were developed as potent leukotriene receptor antagonists. researchgate.net The systematic variation of side chains, a process facilitated by a reactive handle like the bromomethyl group, led to significant improvements in oral potency and antagonist activity. researchgate.net In another application, quinoline (B57606) derivatives have been designed to specifically recognize and bind to non-canonical DNA structures like the MYC promoter G-quadruplex (MycG4), which is a target in cancer therapy. nih.gov The ability to modify the quinoline structure allows for fine-tuning of the molecule's shape and electronic properties to achieve specific and high-affinity binding to the target, demonstrating the scaffold's utility in creating targeted molecular probes for complex biological structures. nih.gov

Development of Diverse Compound Libraries from the this compound Scaffold

In modern drug discovery, the generation of compound libraries is a crucial strategy for identifying new lead compounds. nih.gov A compound library is a collection of diverse chemical compounds used in high-throughput screening. nih.gov The ideal molecular scaffold for library synthesis should be readily available and possess a reactive functional group that allows for the introduction of a wide variety of building blocks. This compound perfectly fits this description.

Its reactive bromomethyl group serves as a versatile anchor point for combinatorial synthesis. By reacting the scaffold with a diverse set of nucleophiles (e.g., amines, phenols, thiols), a large library of quinolone derivatives can be rapidly synthesized. Each derivative in the library shares the core quinolone structure but differs in the appended side chain, leading to a wide range of physicochemical and biological properties. This "late-stage diversification" approach is highly efficient for exploring the structure-activity relationships (SAR) of the quinolone pharmacophore. nih.gov Strategies like the "build-couple-transform" paradigm, which focuses on creating scaffold diversity from a common template, can be effectively applied using this starting material to generate lead-like libraries for screening against various biological targets. nih.gov For instance, a library of 1000 quinolones was screened to identify compounds with activity against antibiotic-resistant bacteria, showcasing the power of this approach. nih.gov

Library Synthesis StrategyDescriptionRelevance to Scaffold
Combinatorial Synthesis A large number of compounds are synthesized simultaneously by reacting a core scaffold with a set of diverse building blocks.The reactive bromomethyl group allows for parallel reactions with numerous nucleophiles to quickly generate a large library.
Late-Stage Diversification A common intermediate is synthesized and then modified in the final steps to create a variety of analogs. nih.govThis compound acts as the key intermediate, enabling diverse functionalization at a late stage of the synthesis. nih.gov
Build-Couple-Transform A strategy involving building a core template, coupling various fragments, and then transforming the scaffold to increase diversity. nih.govThis scaffold can serve as the initial template which is then transformed through reactions at the bromomethyl position and the quinolone ring itself. nih.gov

This table illustrates strategies for developing compound libraries where this compound is an ideal starting scaffold.

Exploration as a Precursor for Biologically Active Molecules

The quinoline and quinolone motifs are present in a vast number of natural and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com this compound serves as an excellent precursor for accessing this rich chemical space.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The quinolone ring itself is a privileged pharmacophore, forming the core of many successful drugs. mdpi.com By using this compound as a starting material, chemists can retain this essential quinolone core while introducing and modifying other parts of the molecule to optimize its interaction with a biological target.

For example, it is a precursor to 4-(aminomethyl)quinolin-2(1H)-one derivatives that have been studied as anticancer agents. nih.gov In this case, the quinolone core is essential for the activity, and the modifications introduced via the bromomethyl group help to fine-tune the compound's potency and selectivity. The scaffold has also been used to create hybrid molecules, such as quinoline derivatives of the natural product Combretastatin A-4, which act as potent tubulin polymerization inhibitors with significant anticancer effects. nih.gov The versatility of the scaffold allows for its incorporation into diverse molecular architectures, contributing significantly to the development of new quinoline-based therapeutic agents.

Beyond general biological activity, the precise structural modification of the this compound scaffold is crucial for studies in targeted molecular recognition. This involves designing molecules that can selectively bind to specific sites on proteins or nucleic acids. The reactive handle of the scaffold allows for the systematic addition of different functional groups to probe the binding pocket of a target and optimize interactions.

A notable example is the design of quinoline-based ligands that can recognize and bind to the G-quadruplex structure in the promoter region of the MYC oncogene. nih.gov The study of how different small molecules interact with this target has revealed that flexible flanking residues and specific hydrogen bond interactions are key to recognition. nih.gov The ability to easily synthesize a variety of derivatives from the this compound scaffold is instrumental in performing such systematic analyses. These studies provide critical insights into the principles of molecular recognition and guide the rational design of more potent and selective drugs. nih.gov

Applications in Materials Science through Derivatization (e.g., optical brighteners, UV absorbers if derived from quinolone scaffolds)

The applications of the quinolone scaffold extend beyond medicinal chemistry into the realm of materials science. The conjugated π-system of the quinoline ring imparts interesting photophysical properties to its derivatives, making them suitable for use in optical and electronic materials. nih.govresearchgate.net Derivatization of the this compound scaffold is a key strategy for creating novel materials with tailored properties.

Quinoline and quinolone derivatives have been investigated for their potential as luminophores, colorants, optical brighteners, and UV absorbers. researchgate.net Optical brighteners function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, making materials appear whiter. researchgate.net Similarly, UV absorbers protect materials from photodegradation by absorbing harmful UV radiation. The conjugated nature of the quinolone core provides the necessary chromophore for UV absorption, and modifications made via the bromomethyl group can be used to tune the absorption and emission wavelengths, as well as to incorporate the molecule into a polymer matrix. Quinolone derivatives are also good materials for the emission layer of organic light-emitting diodes (OLEDs) and have been explored for use in transistors and photovoltaic cells. researchgate.netresearchgate.net The ability to synthesize a wide range of derivatives from a single, versatile precursor like this compound is a significant advantage in the development of these advanced materials.

Material ApplicationRole of Quinolone ScaffoldPotential Contribution of Derivatization
Optical Brighteners The conjugated ring system acts as a fluorophore, absorbing UV light and emitting blue light. researchgate.netTuning of emission wavelength and solubility; covalent attachment to polymers.
UV Absorbers The aromatic structure effectively absorbs UV radiation, preventing material degradation. researchgate.netresearchgate.netBroadening the absorption spectrum and enhancing photostability.
OLEDs Serves as an emissive material or host in the light-emitting layer. researchgate.netresearchgate.netModification of emission color, charge transport properties, and device efficiency.
Photovoltaics Used as a component in dye-sensitized solar cells or organic solar cells. researchgate.netAdjusting energy levels and absorption spectra to improve solar energy conversion. researchgate.net

This table summarizes the applications of quinolone-based materials and the role of derivatization, for which this compound is a suitable starting point.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinolin-2-one derivatives has been a subject of intense study. nih.gov However, traditional methods often rely on harsh conditions or toxic reagents. northumbria.ac.uk The future of synthesizing 4-(bromomethyl)-4aH-quinolin-2-one and its derivatives lies in the adoption of green and sustainable chemistry principles.

Recent advancements have demonstrated the feasibility of synthesizing the quinolin-2-one core under environmentally benign conditions. Noteworthy examples include:

Aqueous Synthesis: An efficient method for preparing various functionalized quinolin-2(1H)-ones has been developed that operates in water at ambient temperature without the need for a base or organic solvents. acs.org This protocol boasts short reaction times, high yields, and a reusable reaction medium, resulting in a significantly lower environmental factor (E-factor) compared to traditional routes. acs.orgcapes.gov.br

Visible-Light Mediation: A photocatalytic approach using visible light offers a highly atom-economical and greener alternative for synthesizing quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This method features low catalyst loading and avoids undesirable by-products. rsc.org

Biocatalysis: The use of enzymes, such as monoamine oxidase (MAO-N), presents a mild and highly selective method for the oxidative aromatization of tetrahydroquinolines to form the corresponding quinoline (B57606) derivatives. northumbria.ac.uk Chemo-enzymatic sequences are also being developed to produce 2-quinolones in one-pot procedures. northumbria.ac.uk

Synthetic Method Key Features Advantages Relevant Findings
Aqueous Synthesis Base-free, solvent-free (uses water), ambient temperature.Low E-factor, operational simplicity, reusable medium, no chromatography needed.Crystallizes directly from water with excellent to quantitative yields in minutes. acs.orgcapes.gov.br
Visible-Light Photocatalysis Reagent-free, low catalyst loading, uses visible light.High atom economy, high yield, no by-products, scalable.Efficiently converts quinoline-N-oxides to quinolin-2(1H)-ones. rsc.org
Biocatalysis / Chemo-enzymatic Uses enzymes (e.g., MAO-N, HRP), mild conditions.High selectivity, environmentally benign.Effective for oxidizing tetrahydroquinolines and converting N-cyclopropyl-N-alkylanilines to 2-quinolones. northumbria.ac.uk

Exploration of Unconventional Reactivity Patterns

The 4-(bromomethyl) group is a highly reactive electrophilic handle, making this compound a versatile precursor for a multitude of derivatives. While its use in nucleophilic substitution reactions is established, future research will delve into more unconventional reactivity patterns to access novel chemical space.

The functionalization of the quinoline ring is a key strategy for expanding the pharmacological and material properties of its derivatives. researchgate.net Research into deoxygenative C-H functionalization of quinoline-N-oxides, for example, has opened new avenues for introducing sulfur-containing groups to create quinoline-2-thiones. organic-chemistry.org This type of regioselective functionalization, when applied to precursors of this compound, could yield compounds with unique properties.

Future explorations may include:

Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki-Miyaura couplings are used with related compounds, expanding the scope to other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) using the bromomethyl group or a derivative thereof could lead to complex, polyfunctional molecules. nih.gov

Radical-Mediated Reactions: Initiating radical reactions at the bromomethyl position could enable a range of C-C and C-heteroatom bond formations that are not accessible through traditional ionic pathways.

Cascade Reactions: Designing multi-step reactions that are triggered by the initial transformation of the bromomethyl group can provide rapid access to complex heterocyclic systems built upon the quinolin-2-one core.

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry is an indispensable tool for modern drug discovery and materials science. For quinolin-2-one derivatives, in silico methods are increasingly used to predict biological activity and guide synthetic efforts. nih.gov Future research on this compound will heavily rely on advanced computational modeling to establish robust structure-activity relationships (SAR).

Researchers have successfully used in silico screening to identify novel antibacterial compounds with a 4(3H)-quinazolinone core, a related heterocyclic system. nih.gov Similar approaches can be applied to libraries of compounds derived from this compound to predict their binding affinity to various biological targets.

Key areas for future computational work include:

Molecular Docking: Simulating the interaction of virtual libraries of derivatives with the active sites of enzymes and receptors to identify promising candidates for specific therapeutic areas, such as antiviral or antibacterial agents. nih.govnih.gov

Quantum Mechanics (QM) Calculations: Using QM methods to understand the electronic properties of the molecule, including its reactivity, and to predict spectroscopic data, which can aid in the characterization of new derivatives.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule and its complexes with biological targets to provide a more accurate assessment of binding stability and conformational changes.

These computational studies will provide valuable insights for designing GPR41 modulators or other targeted therapies, helping to rationalize the role of specific substituents in determining biological activity. nih.gov

Integration with High-Throughput Synthesis and Screening Technologies

To fully explore the chemical space accessible from this compound, its integration with high-throughput synthesis and screening technologies is essential. The development of robust methods for creating large, diverse libraries of compounds is a key challenge in drug discovery. rsc.org

The reactive nature of the bromomethyl group makes this compound an ideal starting point for parallel synthesis. acs.org By reacting this compound with a diverse set of nucleophiles (e.g., amines, thiols, alcohols, carbanions) in a multi-well plate format, a large library of derivatives can be rapidly generated.

Emerging technologies that will accelerate this process include:

Solid-Phase Synthesis: Attaching the quinolin-2-one scaffold to a solid support would allow for the use of excess reagents and simplified purification, streamlining the synthesis of large libraries. acs.org

Microdroplet Reactions: This technology uses picoliter- to nanoliter-sized droplets as individual reactors, dramatically accelerating reaction times and enabling high-throughput screening of reaction conditions and synthesis of derivatives. nih.gov

In Situ Screening: Combining high-throughput synthesis with direct biological or chemical screening, often using "click" chemistry, allows for the rapid identification of active compounds from a large library without the need for purification of every member. rsc.org

These technologies will enable the rapid exploration of the SAR for derivatives of this compound, accelerating the discovery of new drug candidates and functional materials.

Expanded Applications in Interdisciplinary Scientific Domains

While the quinolin-2-one scaffold is well-established in medicinal chemistry, future research will see its applications expand into other interdisciplinary fields. nih.gov The unique chemical and photophysical properties of these compounds make them attractive for materials science, chemical biology, and beyond.

Potential emerging applications for derivatives of this compound include:

Chemical Biology: The bromomethyl group can be used to covalently attach the quinolin-2-one core to proteins or other biomolecules. This could be used to develop activity-based probes to study enzyme function or to create targeted drug conjugates.

Materials Science: Quinoline derivatives are known to have interesting photophysical properties, including fluorescence. organic-chemistry.org By chemically modifying this compound, it may be possible to develop novel fluorescent sensors for detecting metal ions or other analytes. It could also be incorporated into polymers to create advanced functional materials.

Agrochemicals: The quinoline scaffold is present in some fungicides. researchgate.net High-throughput screening of libraries derived from this compound could lead to the discovery of new and effective agrochemicals.

The versatility of the this compound core, combined with modern synthetic and screening technologies, positions it as a valuable platform for innovation across a wide range of scientific disciplines.

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